molecular formula C9H9BrN2O2 B13658813 (6-Bromo-4-methoxypyrazolo[1,5-a]pyridin-3-yl)methanol

(6-Bromo-4-methoxypyrazolo[1,5-a]pyridin-3-yl)methanol

Cat. No.: B13658813
M. Wt: 257.08 g/mol
InChI Key: VAJULKZNRINNEK-UHFFFAOYSA-N
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Description

(6-Bromo-4-methoxypyrazolo[1,5-a]pyridin-3-yl)methanol is a chemical compound with the molecular formula C9H9BrN2O2. It is a derivative of pyrazolo[1,5-a]pyridine, a heterocyclic compound known for its diverse biological activities. The presence of a bromine atom and a methoxy group in its structure makes it a valuable compound for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromo-4-methoxypyrazolo[1,5-a]pyridin-3-yl)methanol typically involves the following steps:

    Methoxylation: The methoxy group can be introduced by reacting the brominated intermediate with sodium methoxide in methanol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (6-Bromo-4-methoxypyrazolo[1,5-a]pyridin-3-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.

    Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like ammonia (NH3), sodium thiolate (NaSR), or sodium alkoxide (NaOR).

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Corresponding substituted derivatives.

Scientific Research Applications

(6-Bromo-4-methoxypyrazolo[1,5-a]pyridin-3-yl)methanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (6-Bromo-4-methoxypyrazolo[1,5-a]pyridin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The hydroxymethyl group may also contribute to the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    (6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile): Similar structure but with a nitrile group instead of a hydroxymethyl group.

    (4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile): Similar structure but with different positions of the bromine and methoxy groups.

Uniqueness

(6-Bromo-4-methoxypyrazolo[1,5-a]pyridin-3-yl)methanol is unique due to the presence of the hydroxymethyl group, which enhances its solubility and potential biological activity. The specific arrangement of the bromine and methoxy groups also contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C9H9BrN2O2

Molecular Weight

257.08 g/mol

IUPAC Name

(6-bromo-4-methoxypyrazolo[1,5-a]pyridin-3-yl)methanol

InChI

InChI=1S/C9H9BrN2O2/c1-14-8-2-7(10)4-12-9(8)6(5-13)3-11-12/h2-4,13H,5H2,1H3

InChI Key

VAJULKZNRINNEK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CN2C1=C(C=N2)CO)Br

Origin of Product

United States

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